VER-50589

概要

説明

VER-50589は、熱ショックタンパク質90(HSP90)の強力な阻害剤として機能する低分子薬です。 HSP90の機能を阻害する能力により、さまざまな癌の治療に大きな可能性を示しています。 HSP90は、多くの癌遺伝子タンパク質の折り畳み、安定性、および機能において重要な役割を果たすタンパク質です .

科学的研究の応用

VER-50589 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the inhibition of heat shock protein 90 and its effects on protein folding and stability.

Biology: this compound is used to study the role of heat shock protein 90 in various biological processes, including cell cycle regulation and apoptosis.

作用機序

VER-50589は、熱ショックタンパク質90の機能を阻害することによって効果を発揮します。熱ショックタンパク質90は、多くの癌遺伝子タンパク質の折り畳み、安定性、および機能に関与する分子シャペロンです。 熱ショックタンパク質90を阻害することによって、this compoundはこれらの癌遺伝子タンパク質の機能を阻害し、癌細胞の増殖を抑制し、アポトーシスを誘導します .

生化学分析

Biochemical Properties

VER-50589 exhibits strong inhibitory activity against Hsp90, with an IC50 value of 21 nM . It interacts with the ATP binding site on the N-terminal of Hsp90, thereby inhibiting the intrinsic ATPase activity of Hsp90 . This interaction disrupts the chaperone function of Hsp90, leading to the degradation of Hsp90 client proteins .

Cellular Effects

This compound has been shown to robustly repress the proliferation of various human tumor cells . It induces apoptosis of tumor cells and arrests the tumor cell cycle in the G0/G1 phase . Additionally, this compound significantly downregulates the expression of two Hsp90 client proteins, CDK4 and HER2 .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of Hsp90. By binding to the ATP binding site on the N-terminal of Hsp90, this compound disrupts the chaperone function of Hsp90 . This leads to the degradation of Hsp90 client proteins, including key regulators of cell growth and survival .

Dosage Effects in Animal Models

In animal models, this compound has shown promising results. For instance, it has been reported to impair tumor growth in HCT116 human colon cancer xenografts

準備方法

合成経路と反応条件

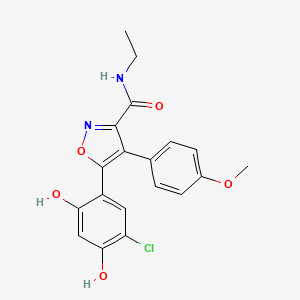

VER-50589は、イソキサゾール環の形成を含む複数段階のプロセスによって合成されます。主なステップには以下が含まれます。

イソキサゾール環の形成: 適切なアルデヒドとヒドロキシルアミンを反応させてオキシムを形成し、それを環化してイソキサゾール環を形成します。

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、大規模生産に合わせて最適化されています。 これには、高収率反応と効率的な精製方法の使用が含まれ、化合物の純度と一貫性を確保します .

化学反応の分析

反応の種類

VER-50589は、以下を含むいくつかの種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化誘導体を形成することができます。

還元: 還元反応は、イソキサゾール環上の官能基を修飾するために使用できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物

これらの反応から生成される主要な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体が含まれます。これらは、構造活性相関を研究し、化合物の有効性を向上させるために使用できます .

科学研究への応用

This compoundは、幅広い科学研究への応用を持っています。

化学: 熱ショックタンパク質90の阻害とそのタンパク質の折り畳みと安定性への影響を研究するためのツール化合物として使用されます。

生物学: this compoundは、細胞周期調節やアポトーシスなど、さまざまな生物学的プロセスにおける熱ショックタンパク質90の役割を研究するために使用されます。

医学: この化合物は、前臨床試験で、結腸癌や膠芽腫など、さまざまな癌の潜在的な治療法として有望視されています.

産業: This compoundは、新しい熱ショックタンパク質90阻害剤の開発と、創薬における参照化合物として使用されます.

類似化合物との比較

類似化合物

ゲルダナマイシン: 作用機序が似ていますが、化学構造が異なる別の熱ショックタンパク質90阻害剤。

VER-49009: 構造が似ていますが、VER-50589に比べて効力が低い関連化合物。

NVP-AUY922: This compoundに比べて効力が強い、新規の熱ショックタンパク質90阻害剤

独自性

This compoundは、熱ショックタンパク質90に対する高い効力と選択性により、独自性を持ちます。 前臨床試験では、良好な薬物動態と有意な抗腫瘍効果を示しており、抗癌剤としてさらに開発する有望な候補となっています .

特性

IUPAC Name |

5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O5/c1-3-21-19(25)17-16(10-4-6-11(26-2)7-5-10)18(27-22-17)12-8-13(20)15(24)9-14(12)23/h4-9,23-24H,3H2,1-2H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPCDMPJCKNLBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NOC(=C1C2=CC=C(C=C2)OC)C3=CC(=C(C=C3O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

747413-08-7 | |

| Record name | VER-50589 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4E4ND635H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of VER-50589?

A1: this compound is a potent and selective inhibitor of heat shock protein 90 (HSP90) [1, 2, 3, 4, 5]. It binds to the N-terminal ATP-binding pocket of HSP90, [1, 2] inhibiting its chaperone function. This leads to the degradation of HSP90 client proteins, many of which are involved in oncogenic signaling pathways [1, 2, 4, 6].

Q2: How does this compound compare to 17-allylamino-17-demethoxygeldanamycin (17-AAG), another HSP90 inhibitor?

A2: While both compounds target HSP90, this compound displays some advantages. Unlike 17-AAG, the cellular potency of this compound is independent of NAD(P)H:quinone oxidoreductase 1 (NQO1) and P-glycoprotein expression [1]. Additionally, this compound demonstrates superior potency and in vivo efficacy compared to 17-AAG [1]. Furthermore, acquired resistance to 17-AAG, potentially linked to reduced NQO1 activity, does not confer cross-resistance to this compound [3, 6, 7].

Q3: What is the structure-activity relationship (SAR) for this compound?

A3: this compound is a resorcinylic isoxazole amide analogue. Research indicates that the isoxazole ring significantly enhances potency compared to analogous pyrazole compounds, such as VER-49009. This difference is attributed to higher binding enthalpy for the isoxazole derivative [1].

Q4: What are the pharmacokinetic properties of this compound?

A4: Studies in mice bearing human colon carcinoma xenografts show that this compound exhibits favorable pharmacokinetic properties, including good tumor accumulation and a long half-life [1, 2]. In these studies, this compound achieved tumor concentrations well above its cellular inhibitory concentration (GI50) for 24 hours, resulting in significant tumor growth inhibition [1, 2].

Q5: Has this compound shown efficacy in preclinical models of cancer?

A5: Yes, this compound demonstrates significant antitumor activity in preclinical models. It effectively inhibits the growth of various human cancer cell lines in vitro and displays potent antitumor activity in vivo, particularly in a human ovarian carcinoma model [1].

Q6: Are there any known resistance mechanisms to this compound?

A6: While this compound appears to overcome some resistance mechanisms observed with 17-AAG, research suggests that alterations in histone deacetylase (HDAC) activity might contribute to acquired resistance to a broader spectrum of HSP90 inhibitors, including this compound [5]. Further investigation into potential resistance mechanisms is crucial for optimizing its clinical application.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide](/img/structure/B611591.png)

![2-Pyridinecarboxamide, 6-[hexahydro-4-[1-(1-methylethyl)-4-piperidinyl]-1h-1,4-diazepin-1-yl]-n-4-pyridinyl-](/img/structure/B611602.png)

![(R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B611604.png)